molecular formula C12H26Cl2N2O B1398294 1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1220038-64-1

1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

Cat. No.: B1398294
CAS No.: 1220038-64-1
M. Wt: 285.25 g/mol
InChI Key: LYLYMDUWTPZSNH-UHFFFAOYSA-N
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Description

1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

The synthesis of 1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride typically involves the reaction of piperidine with various reagents to introduce the desired functional groups. One common method involves the hydrogenation of piperidine derivatives under specific conditions to yield the target compound . Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and amination reactions .

Chemical Reactions Analysis

1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c15-12-4-9-14(10-5-12)8-3-11-1-6-13-7-2-11;;/h11-13,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLYMDUWTPZSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 2
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 3
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 4
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 5
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 6
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

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